
6-tert-butyl-N-propylpyrimidin-4-amine
概要
説明
6-tert-butyl-N-propylpyrimidin-4-amine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound is known for its versatility and is used in various scientific research fields, including medicinal chemistry, drug discovery, and pharmaceutical development.
準備方法
The synthesis of 6-tert-butyl-N-propylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
化学反応の分析
6-tert-butyl-N-propylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-tert-butyl-N-propylpyrimidin-4-amine has numerous applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Drug Discovery: Researchers use this compound to identify and optimize potential drug candidates.
Pharmaceutical Development: It plays a role in the formulation and testing of pharmaceutical products.
作用機序
The mechanism of action of 6-tert-butyl-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often involves binding to receptors or enzymes, leading to changes in cellular processes and signaling pathways .
類似化合物との比較
6-tert-butyl-N-propylpyrimidin-4-amine can be compared to other similar compounds, such as:
6-tert-butyl-N-ethylpyrimidin-4-amine: Similar in structure but with an ethyl group instead of a propyl group.
6-tert-butyl-N-methylpyrimidin-4-amine: Contains a methyl group instead of a propyl group.
6-tert-butyl-N-isopropylpyrimidin-4-amine: Features an isopropyl group instead of a propyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties.
特性
IUPAC Name |
6-tert-butyl-N-propylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-5-6-12-10-7-9(11(2,3)4)13-8-14-10/h7-8H,5-6H2,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRXPIAIGDHXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=NC(=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1468374.png)
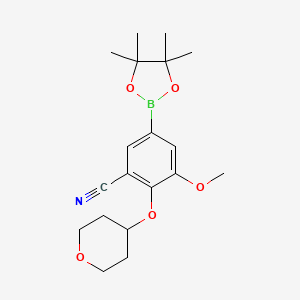

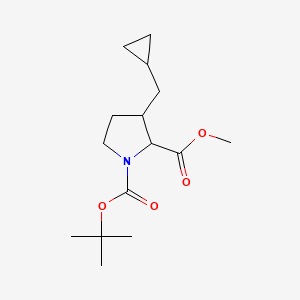
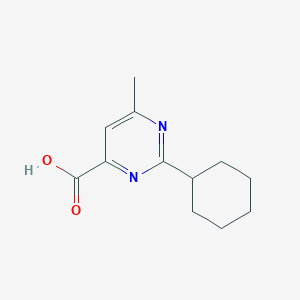
![8-Phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1468384.png)
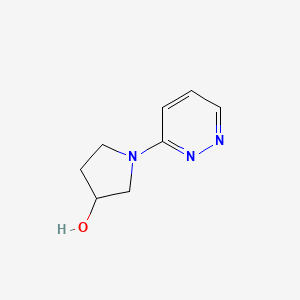
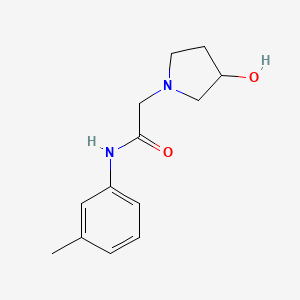
![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468388.png)
![1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-ol](/img/structure/B1468389.png)

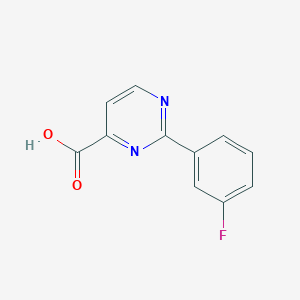
![3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B1468394.png)
